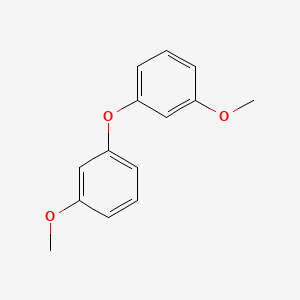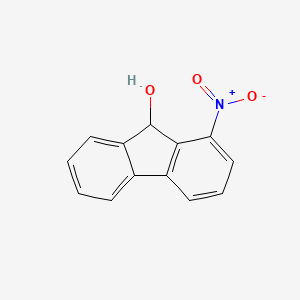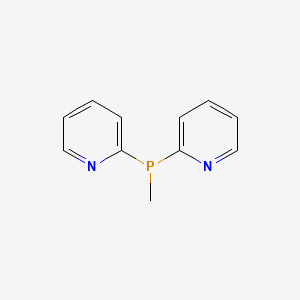
9,9'-Bi-9H-telluroxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Bi-9H-telluroxanthene is a chemical compound with the molecular formula C26H18Te2 It belongs to the class of tellurium-bridged bistricyclic aromatic enes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bi-9H-telluroxanthene typically involves the reductive dimerization of 9H-telluroxanthene-9-thione using copper in boiling toluene . Another method includes the use of low valent titanium induced reductive dimerization of 9H-telluroxanthen-9-one with TiCl4/Zn/pyridine in THF .
Industrial Production Methods: While specific industrial production methods for 9,9’-Bi-9H-telluroxanthene are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,9’-Bi-9H-telluroxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxanthene oxides.
Reduction: Reductive dimerization is a key reaction for its synthesis.
Substitution: It can undergo substitution reactions where tellurium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Copper and zinc are commonly used reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Telluroxanthene oxides.
Reduction Products: Bistricyclic ethanes.
Substitution Products: Halogenated derivatives of telluroxanthene.
Aplicaciones Científicas De Investigación
9,9’-Bi-9H-telluroxanthene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 9,9’-Bi-9H-telluroxanthene involves its ability to form stable complexes with various molecules. The tellurium atoms in the compound can interact with other atoms or groups, leading to the formation of new chemical bonds.
Similar Compounds:
9,9’-Bi-9H-selenoxanthene: Similar in structure but contains selenium instead of tellurium.
9H-xanthen-9-one: A simpler analog without the tellurium bridge.
Uniqueness: 9,9’-Bi-9H-telluroxanthene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties. These properties make it more reactive and versatile compared to its selenium and oxygen analogs .
Propiedades
| 80920-78-1 | |
Fórmula molecular |
C26H18Te2 |
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
9-(9H-telluroxanthen-9-yl)-9H-telluroxanthene |
InChI |
InChI=1S/C26H18Te2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |
Clave InChI |
VIRMSANFPNXWJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3[Te]2)C4C5=CC=CC=C5[Te]C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


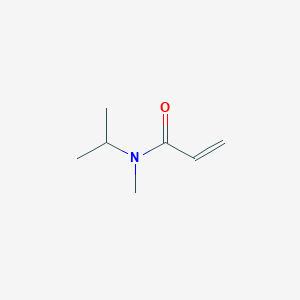

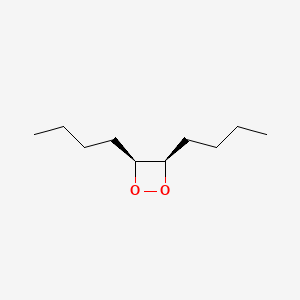
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)

